molecular formula C20H22N2O8 B242025 Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate

Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate

Cat. No. B242025
M. Wt: 418.4 g/mol
InChI Key: SPRSJXQOYPCHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate, also known as DMEP, is a complex organic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cellular metabolism. Specifically, Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the activity of pyruvate dehydrogenase (PDH), a key enzyme involved in cellular energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate has a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of cellular metabolism, and the induction of apoptosis (programmed cell death). Additionally, Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate in lab experiments is its versatility, as it can be used in a wide range of applications, including medicinal chemistry, organic synthesis, and materials science. Additionally, Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate is relatively easy to synthesize and is commercially available, making it accessible to researchers. However, one of the limitations of using Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate. One area of interest is the development of Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate-based anticancer agents, which may have improved efficacy and reduced toxicity compared to existing treatments. Additionally, there is potential for the use of Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate in the development of novel materials, such as MOFs, with unique properties and potential applications in various fields. Further research is also needed to fully understand the mechanism of action of Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate and its potential therapeutic effects.

Synthesis Methods

The synthesis of Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate involves a series of complex chemical reactions, which require specialized equipment and expertise. The most commonly used method for synthesizing Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate is the Friedel-Crafts acylation reaction, which involves the reaction of isophthalic acid with ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinecarboxylate in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with dimethyl sulfate to yield Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate.

Scientific Research Applications

Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. In organic synthesis, Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate has been used as a building block for the synthesis of various organic compounds, including peptides and macrocycles. In materials science, Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.

properties

Product Name

Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate

Molecular Formula

C20H22N2O8

Molecular Weight

418.4 g/mol

IUPAC Name

dimethyl 5-[(5-ethoxycarbonyl-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-4-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H22N2O8/c1-5-30-20(27)16-10(2)21-15(23)9-14(16)17(24)22-13-7-11(18(25)28-3)6-12(8-13)19(26)29-4/h6-8,14H,5,9H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

SPRSJXQOYPCHJX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)CC1C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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